molecular formula C24H28N4O3 B8092576 tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B8092576
M. Wt: 420.5 g/mol
InChI Key: CKLLYICRBHJGHU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: (S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
CAS Number: 1476776-84-7
Molecular Formula: C₂₈H₃₆N₄O₃
Molecular Weight: 476.61 g/mol
Application: This compound is a key intermediate in synthesizing Niraparib (RCLS148635), a poly(ADP-ribose)polymerase (PARP) inhibitor used in treating BRCA-mutated cancers . The structure features a stereospecific (S)-piperidine core, a tert-butyl carbamate group for stability, and a 7-carbamoyl-substituted indazole moiety. The indazole-phenyl-piperidine scaffold is critical for PARP-1 inhibition, enabling DNA repair interference in cancer cells .

Properties

IUPAC Name

tert-butyl (3S)-3-[4-(7-carbamoylindazol-2-yl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-24(2,3)31-23(30)27-13-5-7-17(14-27)16-9-11-19(12-10-16)28-15-18-6-4-8-20(22(25)29)21(18)26-28/h4,6,8-12,15,17H,5,7,13-14H2,1-3H3,(H2,25,29)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLLYICRBHJGHU-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling or similar cross-coupling reactions.

    Piperidine Ring Formation: The piperidine ring can be constructed through reductive amination or other suitable methods.

    Introduction of the tert-Butyl Ester Group: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate is its role as an intermediate in the synthesis of Niraparib. Niraparib is an FDA-approved drug used for the treatment of ovarian cancer, particularly in patients with BRCA mutations. Its mechanism involves the inhibition of PARP enzymes, which are crucial for DNA repair processes in cells. By disrupting these pathways, Niraparib enhances the sensitivity of cancer cells to DNA-damaging agents .

Potential in Targeted Cancer Therapy

Research indicates that compounds like this compound can be utilized in developing targeted therapies for various cancers beyond ovarian cancer. The specificity of PARP inhibitors suggests that they may also be effective in treating breast and prostate cancers with similar genetic backgrounds .

Role in Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable reference standard for quality control and analytical purposes during the development of PARP inhibitors. Its structural characteristics allow researchers to study structure-activity relationships (SAR) that inform the design of more effective and selective inhibitors .

Case Study 1: Niraparib Efficacy

A clinical trial involving Niraparib demonstrated significant efficacy in patients with recurrent ovarian cancer. The study highlighted the importance of understanding intermediates like this compound for optimizing synthesis pathways and improving drug formulations .

Case Study 2: Broader Applications in Oncology

Recent studies have explored the application of PARP inhibitors, including Niraparib, in combination therapies with other chemotherapeutic agents. These studies suggest that understanding intermediates can lead to enhanced therapeutic strategies that improve patient outcomes across various tumor types .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

Structural Features

  • Indazole vs. Imidazole: The target compound’s 7-carbamoyl-indazole moiety (vs. imidazole in derivatives) enhances metabolic stability and binding affinity to PARP-1 .
  • Substituent Effects : The hydroxylmethyl group in CAS 140695-84-7 increases polarity compared to the target’s lipophilic tert-butyl carbamate, suggesting divergent solubility and permeability profiles .
  • Stereochemistry : The (S)-piperidine configuration in the target compound is absent in analogs, which may lack enantiomeric specificity critical for PARP inhibition .

Research Findings and Implications

  • For example, spirocyclic analogs () exhibit topological differences that preclude PARP inhibition despite high scores .
  • Pharmacokinetics : The target compound’s solubility data are unavailable, but analogs with polar groups (e.g., hydroxylmethyl) suggest trade-offs between lipophilicity and aqueous solubility .

Biological Activity

tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, commonly referred to as a derivative of indazole and piperidine, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This compound is structurally related to Niraparib, a well-known poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA-mutated tumors. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C24H28N4O3
  • Molecular Weight : 420.51 g/mol
  • CAS Number : 1038916-11-8
  • IUPAC Name : this compound

The compound's biological activity primarily stems from its interaction with key enzymes involved in DNA repair pathways. By inhibiting PARP, it disrupts the repair of single-strand breaks in DNA, leading to increased cytotoxicity in cancer cells that are already deficient in homologous recombination repair mechanisms due to BRCA mutations.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)19.9PARP inhibition
OVCAR-3 (Ovarian)75.3DNA damage accumulation
COV318 (Ovarian)40.0Induction of apoptosis

These results indicate that this compound exhibits selective toxicity towards cancer cells, particularly those with compromised DNA repair mechanisms.

Case Studies

  • Study on BRCA-Mutated Tumors :
    A clinical trial evaluated the efficacy of Niraparib and its derivatives, including this compound, in patients with BRCA-mutated ovarian cancer. The trial reported a significant improvement in progression-free survival rates compared to standard chemotherapy treatments.
  • In Vivo Models :
    Animal studies have shown that administration of this compound leads to a marked reduction in tumor size in xenograft models of breast and ovarian cancer. The mechanism was attributed to enhanced apoptosis and reduced tumor cell proliferation.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. It is metabolized primarily by liver enzymes, and its metabolites also exhibit biological activity, contributing to the overall therapeutic effect.

Safety Profile

Toxicological assessments have shown that while the compound exhibits potent anticancer activity, it also has a manageable safety profile. Common side effects observed include fatigue and mild hematological changes, which are consistent with other PARP inhibitors.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and NEt₃ (triethylamine) in dry dichloromethane (DCM). For example, tert-butyl-protected piperidine intermediates are coupled with indazole derivatives under anhydrous conditions. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography (e.g., alumina-based columns with gradients of PE/EtOAc/MeOH) . Key characterization includes 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry and functional group integration, supplemented by IR spectroscopy for carbonyl (C=O) and amide (N–H) bond verification .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR in CDCl₃ is used to resolve aromatic protons (δ 7.2–8.5 ppm) and piperidine/tert-butyl groups (δ 1.2–1.5 ppm). 13C^{13}C-NMR identifies carbamate (C=O at ~155 ppm) and quaternary carbons in the tert-butyl group (~80 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves absolute stereochemistry and bond angles, as seen in analogous piperidine-carboxylate structures .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂ or Argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and light, which can degrade the tert-butyl protecting group. Compatibility with common solvents (DCM, DMF) should be verified before dissolution .

Advanced Research Questions

Q. How can reaction yields be optimized for stereochemically complex intermediates during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee) in asymmetric syntheses.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. For example, DCM/EtOAc mixtures reduce side reactions during coupling steps .
  • Reaction Time : Extended stirring (e.g., 4 days at room temperature) may be required for complete conversion, as observed in similar tert-butyl piperidine syntheses .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC-MS to detect by-products (e.g., deprotected piperidines or oxidized indazole derivatives). Adjust purification protocols (e.g., gradient elution in chromatography) .
  • Dynamic NMR Studies : Variable-temperature NMR can resolve conformational equilibria in piperidine rings, which may cause splitting discrepancies .
  • Computational Validation : Compare experimental IR peaks (e.g., C=O stretches at ~1700 cm⁻¹) with DFT-calculated vibrational spectra to identify anomalies .

Q. What in vitro biological assays are suitable for evaluating the compound’s mechanism of action, given its structural features?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinase or protease targets using fluorescence-based assays (e.g., FRET) due to the indazole moiety’s potential as a kinase-binding motif.
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines, correlating with cytotoxicity profiles .
  • Molecular Docking : Model interactions with proteins (e.g., PARP or EGFR) using software like AutoDock Vina, leveraging the carbamoyl group’s hydrogen-bonding capacity .

Q. How can researchers resolve low reproducibility in biological activity across studies?

  • Methodological Answer :

  • Batch Purity Analysis : Ensure ≥95% purity via orthogonal methods (NMR, HPLC). Impurities as low as 2% (e.g., residual DCM) can skew IC₅₀ values .
  • Stability Profiling : Perform accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., tert-butyl cleavage) .
  • Control Experiments : Include structurally analogous negative controls (e.g., non-carbamoyl indazoles) to isolate the contribution of the carbamate group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.